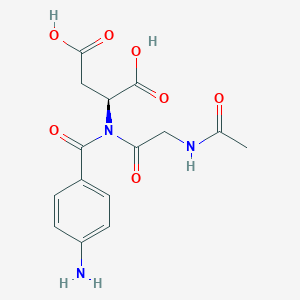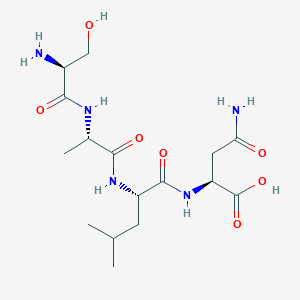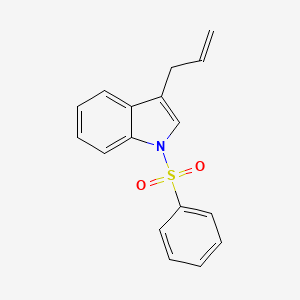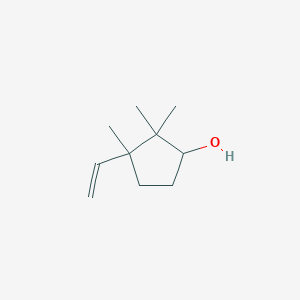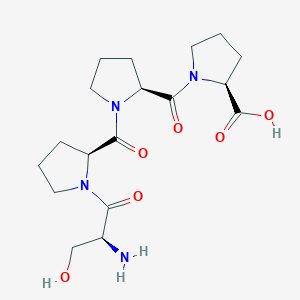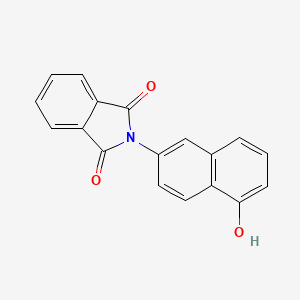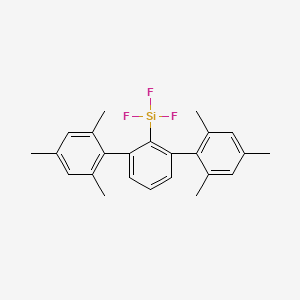
Oxadithiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadithiirane is a sulfur-containing heterocyclic compound with a three-membered ring structure. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of chemistry. The compound is characterized by the presence of two sulfur atoms and one oxygen atom in its ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxadithiirane can be synthesized through several methods. One common approach involves the photochemical rearrangement of sulfine. This process typically requires light at a wavelength of 313 ± 10 nm and is conducted in an argon matrix at very low temperatures, around 11 K . The reaction conditions are crucial to ensure the stability and formation of this compound.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to the compound’s instability and reactivity. The synthesis often requires highly controlled environments and specialized equipment to handle the low temperatures and specific light wavelengths needed for the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxadithiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Scientific Research Applications
Oxadithiirane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of sulfur-containing heterocycles.
Biology: Research on this compound can provide insights into the behavior of sulfur compounds in biological systems.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals and therapeutic agents.
Industry: Although not widely used in industrial applications, this compound’s reactivity makes it a valuable compound for studying chemical processes and developing new materials.
Mechanism of Action
The mechanism by which oxadithiirane exerts its effects involves the interaction of its sulfur and oxygen atoms with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons. This redox activity is crucial for its reactivity and potential applications in different fields. The molecular pathways involved in these reactions often include the formation of reactive intermediates, which can further react to form stable products.
Comparison with Similar Compounds
Similar Compounds
Oxadithiirane can be compared with other sulfur-containing heterocycles, such as:
Dioxirane: A three-member
Properties
CAS No. |
488092-02-0 |
|---|---|
Molecular Formula |
OS2 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
oxadithiirane |
InChI |
InChI=1S/OS2/c1-2-3-1 |
InChI Key |
SUOONJXHCFVNRL-UHFFFAOYSA-N |
Canonical SMILES |
O1SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



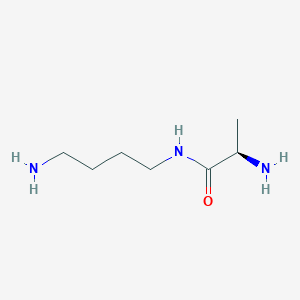
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
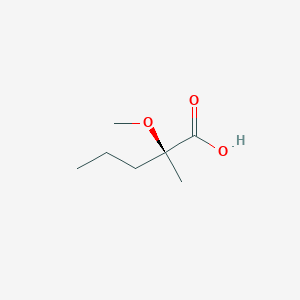
methylene]-](/img/structure/B14254214.png)
